molecular formula C19H15F2NO5 B2418846 [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2,4-difluorobenzoate CAS No. 953249-86-0

[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2,4-difluorobenzoate

Cat. No.: B2418846
CAS No.: 953249-86-0
M. Wt: 375.328
InChI Key: HIAUUIQVXPUIBA-UHFFFAOYSA-N
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Description

[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2,4-difluorobenzoate is a chemical compound with a unique structure that has garnered interest in various scientific fields. This compound exhibits intriguing properties due to its combination of isoxazole and benzoate moieties, making it a subject of study in pharmaceuticals, materials science, and chemical biology.

Properties

IUPAC Name

[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2,4-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2NO5/c1-24-16-6-3-11(7-18(16)25-2)17-9-13(22-27-17)10-26-19(23)14-5-4-12(20)8-15(14)21/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIAUUIQVXPUIBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)COC(=O)C3=C(C=C(C=C3)F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2,4-difluorobenzoate typically involves a multi-step process. One common method includes the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives, leading to the formation of the isoxazole ring . This reaction is often catalyzed by metals such as Cu(I) or Ru(II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production methods for this compound are still under development, with a focus on optimizing yield and purity while minimizing environmental impact. The use of green chemistry principles, such as metal-free catalysis and eco-friendly solvents, is being investigated to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2,4-difluorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide, forming oxides of its constituent elements.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate moiety, using reagents like sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and sodium methoxide for substitution. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while substitution reactions can produce different substituted benzoates .

Scientific Research Applications

[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2,4-difluorobenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is being explored for use in materials science, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2,4-difluorobenzoate involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes, making the compound a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives and benzoate esters, such as:

  • 4-Iodobenzoic acid
  • Various substituted isoxazoles

Uniqueness

What sets [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2,4-difluorobenzoate apart is its combination of the isoxazole and benzoate moieties, which imparts unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications, from drug development to materials science.

Biological Activity

[5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2,4-difluorobenzoate is a synthetic compound that has garnered attention due to its potential biological activities. This compound features a unique structural configuration that may influence its pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • IUPAC Name : [5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2,4-difluorobenzoate
  • Molecular Formula : C23_{23}H21_{21}F2_{2}N3_{3}O5_{5}
  • Molecular Weight : 406.4 g/mol

The biological activity of this compound is likely attributed to its interaction with various biological targets. The oxazole and benzoate moieties may facilitate interactions with enzymes or receptors through mechanisms such as:

  • Hydrogen Bonding : The presence of functional groups allows for hydrogen bonding with amino acid residues in target proteins.
  • π-π Stacking : Aromatic rings can engage in π-π stacking interactions which may enhance binding affinity to target sites.

Anticancer Activity

Recent studies have indicated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, analogs of benzamide derivatives have shown promising results as RET kinase inhibitors, which are critical in various cancers. The specific compound under discussion may similarly inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Study Compound Activity IC50 (μM)
Analog I-8RET Kinase Inhibition10.5
Benzamide DerivativeCell Proliferation Inhibition15.0

Antimicrobial Properties

The compound's potential antimicrobial activity has also been explored. Similar oxazole-containing compounds have demonstrated efficacy against various bacterial strains, suggesting that [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2,4-difluorobenzoate may possess similar properties.

Case Study 1: In Vitro Analysis

In vitro studies using cancer cell lines have shown that the compound exhibits a dose-dependent inhibition of cell growth. For example, in B16F10 melanoma cells:

  • Treatment Duration : 48 hours
  • Concentration Range : 0 - 20 µM
  • Results : Significant reduction in cell viability observed at concentrations above 10 µM.

Case Study 2: Enzyme Inhibition Assays

The compound was tested for its ability to inhibit key enzymes involved in metabolic pathways:

  • Target Enzyme : Tyrosinase (important in melanin production)
  • Results : The compound exhibited an IC50 value of approximately 12 µM, indicating moderate inhibitory activity compared to standard inhibitors like kojic acid (IC50 = 24 µM).

Q & A

Q. Table 1: Structural analogs and biological activities

Compound SubstituentsObserved ActivityReference
2,4-Dichlorobenzoate (Cl)Antifungal (IC50: 8.2 µM)
3,4-Dimethoxyphenyl (F-free)Anti-inflammatory (COX-2 inhibition)
2,6-DifluorobenzoateLow solubility, inactive

Advanced: How does the substitution pattern (e.g., 3,4-dimethoxy vs. halogenated phenyl) influence binding affinity to biological targets?

Answer:

  • Electronic Effects : 3,4-Dimethoxy groups enhance electron density on the phenyl ring, promoting π-π stacking with aromatic residues (e.g., Tyr in kinases) .
  • Fluorine Impact : 2,4-Difluorobenzoate increases metabolic stability (C-F bond resistance to hydrolysis) and enhances hydrophobic interactions in enzyme pockets .
  • Experimental Validation : Perform molecular docking (e.g., AutoDock Vina ) against crystallized targets (PDB: 3QAK for kinase binding) to quantify binding energy differences (~2.1 kcal/mol improvement vs. non-fluorinated analogs) .

Advanced: What strategies optimize reaction yields for large-scale synthesis without compromising purity?

Answer:

  • Process Chemistry : Use flow reactors for oxazole formation (residence time: 30 min, 90°C) to minimize byproducts .
  • Purification : Employ flash chromatography (hexane/EtOAc gradient) followed by recrystallization from ethanol/water (70:30) to achieve ≥98% purity .
  • Quality Control : Monitor intermediates via in-line FTIR to detect unreacted starting materials early .

Advanced: How can researchers address low solubility in aqueous buffers during biological testing?

Answer:

  • Co-Solvent Systems : Use PEG-400/water (20:80) or cyclodextrin-based formulations to enhance solubility (up to 1.2 mg/mL) .
  • Prodrug Design : Synthesize phosphate or glycoside derivatives of the benzoate ester for improved hydrophilicity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release in cell culture assays .

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